

Broad-Spectrum Antiviral Activity of IHVR-19029: A Technical Guide

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Compound of Interest

Compound Name: IHVR-19029

Cat. No.: B608066

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Abstract

IHVR-19029 is a promising N-alkylated derivative of 1-deoxynojirimycin (DNJ) that exhibits broad-spectrum antiviral activity against a range of enveloped viruses, particularly hemorrhagic fever viruses. Its mechanism of action centers on the inhibition of host-specific endoplasmic reticulum (ER) α -glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins through the N-linked glycosylation pathway. By disrupting this process, **IHVR-19029** effectively hinders viral maturation and assembly, leading to the production of non-infectious virions. This whitepaper provides an in-depth technical overview of **IHVR-19029**, including its antiviral efficacy, mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Introduction

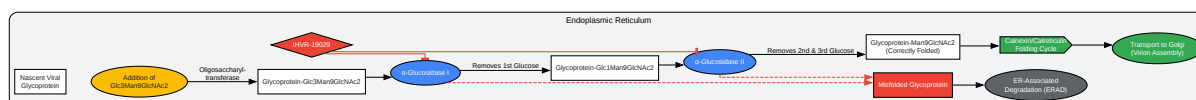
The emergence and re-emergence of viral diseases, particularly those caused by enveloped viruses such as Ebola, Marburg, Dengue, and Zika, underscore the urgent need for broad-spectrum antiviral therapeutics. Targeting host cellular functions essential for viral replication presents a promising strategy that is less susceptible to the development of viral resistance compared to direct-acting antivirals. **IHVR-19029**, an iminosugar, exemplifies this approach by targeting the host's N-linked glycosylation pathway, a critical process for the maturation of glycoproteins of numerous enveloped viruses.^{[1][2][3][4][5]} This document serves as a

comprehensive technical guide for researchers and drug development professionals interested in the antiviral properties and evaluation of **IHVR-19029**.

Mechanism of Action: Inhibition of ER α -Glucosidases

IHVR-19029 is a competitive inhibitor of the endoplasmic reticulum (ER) resident α -glucosidases I and II.[3][5] These enzymes play a crucial role in the initial trimming steps of the N-linked glycan precursor, Glc3Man9GlcNAc2, attached to newly synthesized viral glycoproteins. Specifically, α -glucosidase I removes the terminal glucose residue, followed by the removal of the subsequent two glucose residues by α -glucosidase II. This deglycosylation process is a critical quality control step, ensuring the proper folding and subsequent transport of glycoproteins from the ER to the Golgi apparatus.

By inhibiting these glucosidases, **IHVR-19029** leads to the accumulation of improperly folded viral glycoproteins with persistent glucose residues on their N-glycans. This misfolding prevents the correct assembly of viral particles and can lead to their retention and degradation within the ER. The resulting virions, if released, are often non-infectious due to malformed or non-functional envelope glycoproteins.



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Caption: Inhibition of ER α -glucosidases I and II by **IHVR-19029** disrupts N-linked glycosylation.

In Vitro Antiviral Activity

IHVR-19029 has demonstrated potent antiviral activity against a variety of enveloped viruses in cell-based assays. The half-maximal effective concentrations (EC50) and cytotoxic concentrations (CC50) for several key viruses are summarized below.

Virus	Cell Line	Assay Type	EC50 (μM)	CC50 (μM)	Selectivity Index (SI = CC50/EC50)	Reference
Dengue Virus (DENV)	HEK293	qRT-PCR	~1.0	>100	>100	[1] [4]
Yellow Fever Virus (YFV)	HEK293	qRT-PCR	~12.5	>100	>8	[1] [4]
Zika Virus (ZIKV)	HEK293	qRT-PCR	~17.6	>100	>5.7	[1] [4]
Ebola Virus (EBOV)	Hela	Immunofluorescence	16.9	>50	>2.9	[1] [4]
Marburg Virus (MARV)	-	-	Data not specified	-	-	[1] [3]
Rift Valley Fever Virus	-	-	Data not specified	-	-	[1]

In Vivo Efficacy

Preclinical studies in murine models have demonstrated the in vivo efficacy of **IHVR-19029** in providing partial protection against lethal infections with Ebola and Marburg viruses when administered via intraperitoneal injection.[\[1\]](#)[\[3\]](#)

A significant finding is the synergistic antiviral effect observed when **IHVR-19029** is co-administered with other broad-spectrum antiviral agents, such as favipiravir (T-705). In a mouse

model of Ebola virus infection, the combination of sub-optimal doses of **IHVR-19029** and favipiravir resulted in a significant increase in the survival rate of infected animals.[1][2] This suggests a promising combination therapy strategy for treating viral hemorrhagic fevers.

Pharmacokinetics and Prodrug Development

A major challenge with **IHVR-19029** is its low oral bioavailability and dose-limiting gastrointestinal side effects when administered orally.[1][3] Pharmacokinetic studies in mice revealed a short plasma half-life following intraperitoneal administration.[4]

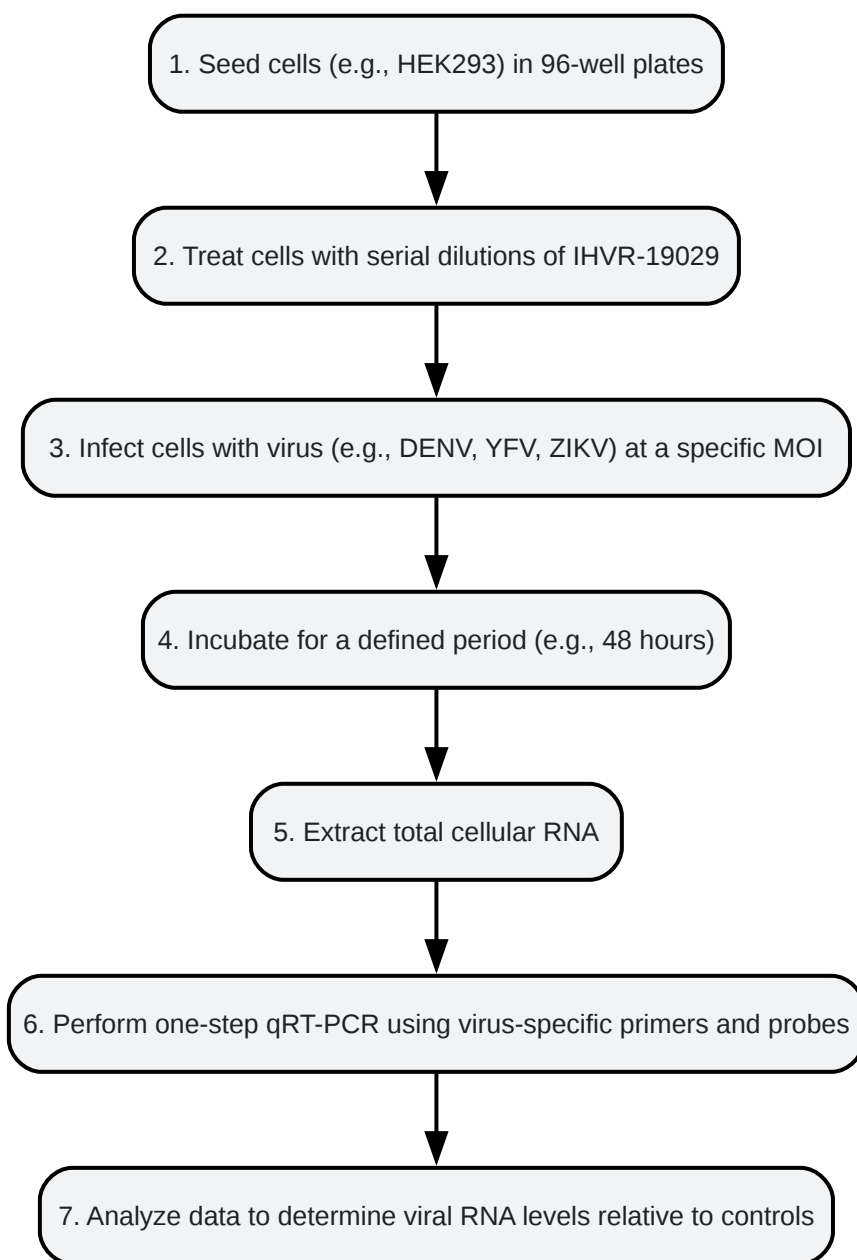
To address these limitations, ester prodrugs of **IHVR-19029** have been developed. These prodrugs are designed to be stable in the gastrointestinal tract and are converted to the active parent compound, **IHVR-19029**, in the plasma and liver. In vivo pharmacokinetic studies in mice have shown that these prodrugs, particularly a tetrabutyrate ester, significantly improve the overall exposure to **IHVR-19029** after both oral and intravenous administration.[3]

Compound	Administration	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Reference
IHVR-19029	IP	75	~2000	0.17	~2500	[4]
IHVR-19029	Oral	100	~100	0.25	~150	[6]
Prodrug 8 (Tetrabutyrate)	Oral	100	~300	0.25	~600	[6]

Experimental Protocols

In Vitro Antiviral Assays

This protocol is used to quantify viral RNA levels in infected cells treated with **IHVR-19029**.



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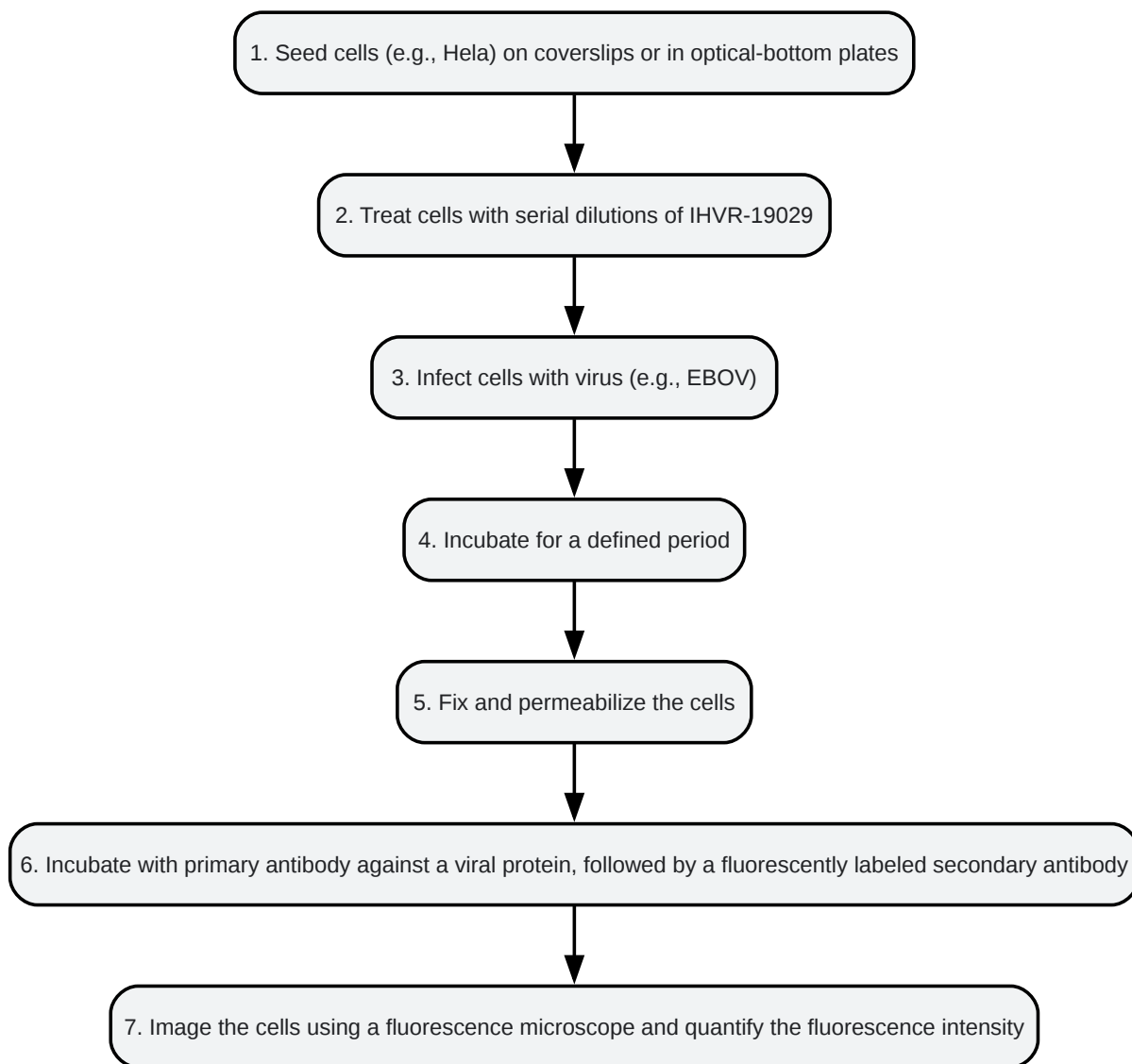
Caption: Workflow for quantifying viral RNA by qRT-PCR.

Detailed Steps:

- Cell Seeding: Seed a suitable cell line (e.g., HEK293) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
- Compound Preparation: Prepare serial dilutions of **IHVR-19029** in cell culture medium.

- **Treatment and Infection:** Pre-treat the cells with the compound dilutions for a specified time (e.g., 2 hours) before infecting with the virus at a predetermined multiplicity of infection (MOI).
- **Incubation:** Incubate the infected and treated plates for a period sufficient for viral replication (e.g., 48 hours).
- **RNA Extraction:** Lyse the cells and extract total RNA using a commercial kit.
- **qRT-PCR:** Perform one-step qRT-PCR using a commercial master mix and primers/probes specific for the target virus. Include a housekeeping gene (e.g., β -actin) for normalization.
- **Data Analysis:** Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the compound concentration using non-linear regression analysis.

This assay is used to quantify viral protein expression in infected cells.



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